molecular formula C25H23N3O4S B12126913 (2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12126913
M. Wt: 461.5 g/mol
InChI Key: VZXVFXLPHQGQFE-JWGURIENSA-N
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Description

The compound (2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolo[3,2-b][1,2,4]triazine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the benzylidene and propoxybenzyl groups. Common reagents used in these reactions include aldehydes, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, this compound has the potential to be developed into drugs for treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may enhance the performance and functionality of industrial products.

Mechanism of Action

The mechanism of action of (2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-ethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The uniqueness of (2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific substitution pattern and the presence of both prop-2-en-1-yloxy and propoxybenzyl groups. These structural features may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

(2Z)-2-[(4-prop-2-enoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C25H23N3O4S/c1-3-13-31-19-9-5-17(6-10-19)15-21-23(29)26-25-28(27-21)24(30)22(33-25)16-18-7-11-20(12-8-18)32-14-4-2/h4-12,16H,2-3,13-15H2,1H3/b22-16-

InChI Key

VZXVFXLPHQGQFE-JWGURIENSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC=C)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC=C)SC3=NC2=O

Origin of Product

United States

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